molecular formula C12H10N2O B020971 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde CAS No. 104704-09-8

4'-methyl-[2,2'-bipyridine]-4-carbaldehyde

Cat. No.: B020971
CAS No.: 104704-09-8
M. Wt: 198.22 g/mol
InChI Key: SMPJZGCAUYUJJE-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde is an organic compound belonging to the class of bipyridines. It is characterized by the presence of two pyridine rings connected by a single bond, with a methyl group and a formyl group attached to the rings.

Scientific Research Applications

2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde has a wide range of applications in scientific research:

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This suggests potential future directions for the development and study of 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde typically involves the reaction of 4-methylpyridine with pyridine-4-carbaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the two pyridine derivatives are coupled in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylpyridin-2-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPJZGCAUYUJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458226
Record name 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104704-09-8
Record name 4′-Methyl[2,2′-bipyridine]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104704-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
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4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
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4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
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4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
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4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Reactant of Route 6
4'-methyl-[2,2'-bipyridine]-4-carbaldehyde

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